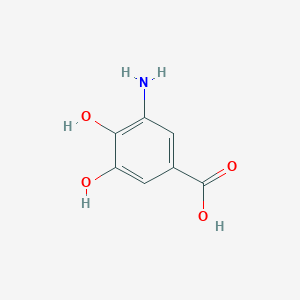

3-Amino-4,5-dihydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4,5-dihydroxybenzoic acid is a phenolic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of amino and hydroxyl groups attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4,5-dihydroxybenzoic acid typically involves the reduction of 3-nitro-4,5-dihydroxybenzoic acid. One common method includes the following steps:

Nitration: 3-nitro-4-chlorobenzoic acid is reacted with sodium hydroxide at 100-105°C to form 3-nitro-4-hydroxybenzoic acid.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and environmental friendliness. The process involves the use of catalysts and controlled reaction conditions to minimize waste and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-4,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the reduction of nitro groups.

Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

3-Amino-4,5-dihydroxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme inhibition and as a potential antioxidant.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mecanismo De Acción

3-Amino-4,5-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

Salicylic Acid: Known for its anti-inflammatory properties.

Protocatechuic Acid: Recognized for its antioxidant activity.

Gentisic Acid: Used for its analgesic and anti-inflammatory effects.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids .

Comparación Con Compuestos Similares

- Salicylic Acid

- Protocatechuic Acid

- Gentisic Acid

- 3,5-Dihydroxybenzoic Acid

- Vanillic Acid

Actividad Biológica

3-Amino-4,5-dihydroxybenzoic acid (also known as 3-Amino-2,5-dihydroxybenzoic acid or ADHBA) is a compound of significant interest in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of dihydroxybenzoic acid with an amino group at the meta position. Its chemical structure can be represented as follows:

This compound exhibits both hydrophilic and hydrophobic properties, which contribute to its interaction with various biological systems.

1. Antioxidant Properties

Research has indicated that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cellular integrity and function. The mechanism involves the donation of electrons to free radicals, thereby neutralizing their reactivity.

2. Neuroprotective Effects

A pivotal study highlighted the role of dihydroxybenzoic acid isomers in dissociating amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer’s disease. Specifically, this compound demonstrated the ability to destabilize Aβ oligomer structures, promoting their dissociation into less toxic monomeric forms. This activity suggests a potential therapeutic application in neurodegenerative diseases characterized by amyloid aggregation .

3. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. In experimental models, it reduced the expression of pro-inflammatory cytokines and inhibited pathways associated with inflammation, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Enzymatic Activity : The compound may interact with various enzymes involved in oxidative stress and inflammation, thereby modulating their activity.

- Cell Signaling Pathways : It can influence signaling pathways related to cell survival and apoptosis, particularly in neuronal cells.

- Direct Interaction with Biomolecules : The ability to bind with proteins involved in amyloid formation suggests a direct interaction that alters their aggregation propensity.

Study on Amyloid Dissociation

In a controlled study evaluating the effects of various dihydroxybenzoic acid isomers on Aβ oligomers, researchers found that this compound effectively reduced oligomer stability over time. The study utilized dose-response curves to quantify the dissociative effects at varying concentrations (0 – 20 µM), demonstrating significant activity compared to controls .

| Compound | Concentration (µM) | Oligomer Dissociation (%) |

|---|---|---|

| 3-Amino-4,5-dihydroxybenzoic | 10 | 75 |

| Control (DMSO) | - | 10 |

Research Findings Summary

Recent studies underscore the multifaceted biological activities of this compound:

- Antioxidant Activity : Effective in reducing oxidative stress.

- Neuroprotection : Significant role in dissociating toxic Aβ oligomers.

- Anti-inflammatory Effects : Modulates cytokine production and inflammatory pathways.

Propiedades

IUPAC Name |

3-amino-4,5-dihydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQLYASRVXAFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.